4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine
CAS No.: 443922-53-0
Cat. No.: VC5325804
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443922-53-0 |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 234.32 |
| IUPAC Name | 4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H14N2OS/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |
| Standard InChI Key | WCMMJVXFGSFQLR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C |
Introduction
Chemical Structure and Physicochemical Properties
4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of 234.32 g/mol . The structure comprises:
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A thiazole core substituted with a methyl group at position 5.
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A 4-ethoxyphenyl moiety at position 4, contributing to hydrophobic interactions.
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An amino group at position 2, critical for hydrogen bonding with biological targets .
Key Physicochemical Data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.32 g/mol |
| LogP (Partition Coefficient) | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The ethoxy group enhances lipid solubility, potentially improving blood-brain barrier permeability, while the thiazole ring’s aromaticity stabilizes interactions with protein targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves cyclocondensation reactions. A common pathway includes:
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Formation of the Thiazole Core: Reacting thiourea derivatives with α-haloketones. For example, 2-chloro-1-(4-ethoxyphenyl)propan-1-one reacts with methylthiourea to yield the thiazole intermediate .
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Functionalization: Introducing the methyl group via Friedel-Crafts alkylation or nucleophilic substitution .
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Amination: Substituting a halogen at position 2 with an amino group using ammonia or amines under high-pressure conditions .
Optimization Challenges:
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Regioselectivity: Ensuring substitution at positions 4 and 5 requires precise temperature control (70–90°C) .
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Yield Improvement: Catalytic methods using Cu(I) or Pd(0) complexes enhance efficiency, achieving yields up to 78% .
Industrial-Scale Production
Continuous flow reactors reduce reaction times from hours to minutes, while green solvents like cyclopentyl methyl ether minimize environmental impact .
Biological Activities and Mechanisms
Ion Channel Modulation
4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine demonstrates KCNQ1 potassium channel activation (EC = 260 nM), a target implicated in long QT syndrome . Structural analysis reveals:
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The 4-ethoxyphenyl group occupies a hydrophobic pocket near the channel’s voltage-sensing domain.
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The thiazole nitrogen forms a hydrogen bond with Asp, stabilizing the open state .
Kinase Inhibition
Inhibitory activity against cyclin-dependent kinase 9 (CDK9) () has been reported, with over 80-fold selectivity versus CDK2 . This inhibition disrupts RNA polymerase II phosphorylation, reducing oncoproteins like Mcl-1 and inducing apoptosis in cancer cells .
Therapeutic Applications
Cardiovascular Disorders
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Long QT Syndrome: By activating KCNQ1, the compound could normalize cardiac repolarization, reducing arrhythmia risk .
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Hypertension: Modulation of vascular K channels may lower blood pressure .
Oncology
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CDK9 Inhibition: Suppresses transcription of survival genes (e.g., Mcl-1), showing efficacy in leukemia and solid tumors .
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Combination Therapy: Synergizes with Bcl-2 inhibitors (e.g., venetoclax) in preclinical models .
Infectious Diseases
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Antifungal Activity: Analogues inhibit fungal lanosterol demethylase (IC = 1.5 µM), a target in azole-resistant strains.
Comparative Analysis with Thiazole Derivatives
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